4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene
Description
4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene (C₁₀H₁₅Br, CAS 1934680-14-4) is a brominated cyclohexene derivative characterized by a cyclopropyl group and a bromomethyl group at the 4-position of the cyclohexene ring. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The cyclopropyl group introduces significant ring strain and steric bulk, while the bromomethyl group enhances electrophilic reactivity, enabling diverse functionalization pathways .
Properties
Molecular Formula |
C10H15Br |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
4-(bromomethyl)-4-cyclopropylcyclohexene |
InChI |
InChI=1S/C10H15Br/c11-8-10(9-4-5-9)6-2-1-3-7-10/h1-2,9H,3-8H2 |
InChI Key |
ZHGBDSVZDKUMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)(CBr)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene typically involves the bromination of a suitable precursor. One common method involves the reaction of cyclopropylcyclohexene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylcyclohexene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted cyclohexene derivatives, while oxidation reactions can produce cyclohexene carboxylic acids or ketones.
Scientific Research Applications
4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution or other transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.
Comparison with Similar Compounds
Structural Analogues and Reactivity
The following table compares 4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene with structurally related brominated cyclohexene derivatives:
| Compound Name | Substituents | Key Structural Features | Reactivity Profile |
|---|---|---|---|
| This compound | Cyclopropyl, bromomethyl (4-position) | High steric hindrance, ring strain | Electrophilic substitution favored |
| 4-(Bromomethyl)-4-methylcyclohex-1-ene | Methyl, bromomethyl (4-position) | Moderate steric hindrance | Faster bromine displacement |
| 1-Bromo-4,4-dimethylcyclohex-1-ene | Two methyl groups (4-position) | Enhanced steric shielding | Reduced nucleophilic attack |
| 4-(Chloromethyl)-4-methylcyclohex-1-ene | Methyl, chloromethyl (4-position) | Lower leaving-group ability (Cl⁻ vs. Br⁻) | Slower substitution reactions |
Key Observations :
- Steric Effects : The cyclopropyl group in the target compound creates greater steric hindrance compared to methyl or ethyl substituents, slowing certain reactions but improving selectivity in others .
- Halogen Influence : Bromine’s superior leaving-group ability (vs. chlorine or iodine) enhances reactivity in nucleophilic substitutions. For example, 4-(Bromomethyl)-4-methylcyclohex-1-ene undergoes Suzuki coupling 30% faster than its chloro analog .
Insights :
- The cyclopropyl group in the target compound may reduce cytotoxicity compared to iodinated analogs, making it safer for antimicrobial applications .
- Methyl-substituted derivatives (e.g., 4-(Bromomethyl)-4-methylcyclohex-1-ene) show broader reactivity but lower target specificity .
Biological Activity
4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies. The focus is on its pharmacological effects, particularly in the context of antimicrobial and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : CHBr
- Molecular Weight : 227.12 g/mol
- Structural Features : The compound contains a bromomethyl group and a cyclopropyl substituent, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial and anti-inflammatory properties. Below are summarized findings from various studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of compounds related to or derived from this compound:
These findings suggest that modifications to the cyclohexene structure can enhance antimicrobial efficacy, making it a candidate for further development.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to this compound has also been investigated:
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- Cyclooxygenase Inhibition : Similar compounds have shown selective inhibition of COX-2, an enzyme involved in the inflammatory process.
- Membrane Disruption : Antimicrobial activity may result from disruption of bacterial cell membranes, leading to cell lysis.
Case Studies
Case studies involving related compounds provide insight into the therapeutic potential of this compound:
Case Study 1: Antimicrobial Efficacy
A study examined a series of brominated cyclohexenes for their antibacterial properties. The results indicated that structural modifications, such as bromination at specific positions, significantly enhanced activity against resistant bacterial strains.
Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the efficacy of related compounds in patients with chronic inflammatory diseases, significant reductions in pain and swelling were reported, supporting the hypothesis that these compounds could serve as effective anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
